4-Bromobenzylidenecyanoacetic acid methyl ester
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Overview
Description
4-Bromobenzylidenecyanoacetic acid methyl ester is an organic compound that belongs to the class of cyanoacetic acid derivatives It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a cyanoacetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzylidenecyanoacetic acid methyl ester typically involves the condensation of 4-bromobenzaldehyde with cyanoacetic acid methyl ester in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The general reaction scheme is as follows:
4-Bromobenzaldehyde+Cyanoacetic acid methyl esterPiperidine4-Bromobenzylidenecyanoacetic acid methyl ester
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzylidenecyanoacetic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Condensation reactions: The cyanoacetic acid methyl ester moiety can participate in further condensation reactions with aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Condensation reactions: Catalysts like piperidine or pyridine are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Substituted benzylidenecyanoacetic acid methyl esters.
Condensation reactions: Extended conjugated systems or heterocyclic compounds.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
4-Bromobenzylidenecyanoacetic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Bromobenzylidenecyanoacetic acid methyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In condensation reactions, the compound forms a new carbon-carbon double bond through the elimination of water. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzylidenecyanoacetic acid methyl ester
- 4-Fluorobenzylidenecyanoacetic acid methyl ester
- 4-Methylbenzylidenecyanoacetic acid methyl ester
Uniqueness
4-Bromobenzylidenecyanoacetic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated derivatives.
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCJTVLFFQUQGC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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